N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide
Description
N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a chlorine atom at position 4 and a cyclopropyl group at position 4. The pyrimidine ring is linked via a 3-aminopropyl chain to a cyclobutane carboxamide group. Propylamino linkers, as seen in this compound, are common in bioactive molecules, including perfluorinated derivatives such as those reported in the Pharos Project .
Properties
Molecular Formula |
C15H21ClN4O |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
N-[3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C15H21ClN4O/c16-13-12(10-5-6-10)9-19-15(20-13)18-8-2-7-17-14(21)11-3-1-4-11/h9-11H,1-8H2,(H,17,21)(H,18,19,20) |
InChI Key |
RRURNOLQIZKVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCCCNC2=NC=C(C(=N2)Cl)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane.
Linking the Propyl Chain: The propyl chain is attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a propyl halide.
Formation of the Cyclobutanecarboxamide Core: The final step involves the formation of the cyclobutanecarboxamide core through an amide coupling reaction, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues from Heterocyclic Families
- 5-Trifluoromethylpyrimidine analogues: Fluorinated substituents (e.g., CF₃) enhance lipophilicity and bioavailability, as observed in perfluorinated amides like N-[3-(Perfluorooctanoylamido) propyl]-N,N,N-trimethylammonium chloride (ENCS) . The target compound’s cyclopropyl group may offer a balance between hydrophobicity and conformational rigidity.
- Branched or cyclic linkers: Compounds like SCH530348 () use cyclohexyl or pyrrolidinyl groups to enhance selectivity for G-protein-coupled receptors (GPCRs) , whereas the target’s linear propyl chain may favor different binding modes.
Functional Comparisons
Electron-withdrawing substituents :
The chlorine atom at position 4 on the pyrimidine ring likely enhances electrophilic character, improving interactions with nucleophilic residues in enzymatic active sites. This contrasts with fluorine-containing analogues (e.g., RWJ56110 in ), where fluorine’s electronegativity and smaller size modulate binding differently .- Rigidity vs.
Data Table: Key Structural and Hypothesized Functional Differences
Research Findings and Implications
- Synthetic accessibility : The target compound’s cyclopropane and pyrimidine motifs are synthetically challenging but offer opportunities for modular derivatization, akin to strategies used for perfluorinated amides .
- Pharmacokinetics : The absence of fluorine (vs. compounds) may reduce half-life but improve renal clearance. Cyclobutane’s smaller ring size (vs. cyclohexyl in SCH530348) could enhance membrane permeability .
- Target engagement : The chlorine atom’s electronic effects may favor kinase inhibition (e.g., JAK/STAT pathways), contrasting with GPCR-focused agents like RWJ56110 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
